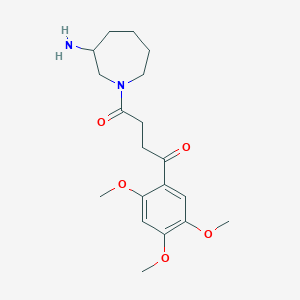

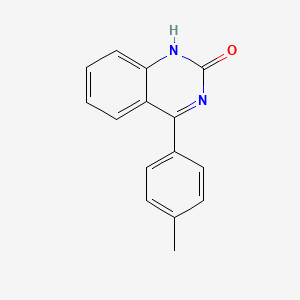

![molecular formula C16H21N5O3 B5527052 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar N-substituted imidazolylbenzamides has been described, highlighting the processes involved in generating compounds with significant electrophysiological activities. Morgan et al. (1990) detailed the synthesis of a series of N-substituted imidazolylbenzamides, showcasing the methodology for creating compounds with potent class III electrophysiological activity, comparable to known selective class III agents undergoing clinical trials (Morgan et al., 1990).

Molecular Structure Analysis

Analysis of the molecular structure, particularly through crystallography, provides insights into the planarity and conformational specifics of related compounds. Deng et al. (2010) elucidated the structure of a benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl compound, revealing its essentially planar nature and the orientation of substituted groups, which are crucial for understanding the interactions and reactivity of such molecules (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazolidinyl-benzamide derivatives involve various reactions with active methylene compounds and the formation of cyclic and noncyclic products. Basheer and Rappoport (2006) have discussed reactions leading to substituted oxazolidines and thiazolidines, providing a foundation for understanding the chemical behavior of these compounds (Basheer & Rappoport, 2006).

Physical Properties Analysis

Physical properties, such as stability and photophysical characteristics, have been studied for benzimidazole derivatives, which are structurally related to the compound of interest. Patil et al. (2015) synthesized benzimidazole derivatives, revealing their fluorescent properties and thermal stability, indicative of the potential physical characteristics of similar compounds (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and potential for various organic transformations, are crucial for understanding these compounds' utility in synthesis and application. Simonova et al. (1980) explored the reactivity of imidazolidinone derivatives, providing insights into their acylation and conversion to oxadiazolidine diones, indicative of the versatile chemical properties these compounds can exhibit (Simonova et al., 1980).

Applications De Recherche Scientifique

Corrosion Inhibition

A study by Cruz et al. (2004) explored the electrochemical behavior of imidazoline derivatives, including 1-(2-ethylamino)-2-methylimidazoline, in deaerated acid media. These compounds were evaluated for their efficiency as corrosion inhibitors. The findings suggested that imidazoline is a good corrosion inhibitor, with its efficiency attributed to active sites and plane geometry aiding in coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of various N-substituted imidazolylbenzamides. These compounds showed potential as class III electrophysiological agents in treating arrhythmias (Morgan et al., 1990).

Chemical Properties and Reactions

Simonova et al. (1980) investigated the chemical properties of 1-ethyl-3-aryl-2-imidazolidinones with a hydroxyurea fragment. They explored reactions such as acylation and conversion to oxadiazolidines, offering insights into the diverse chemical reactivities of these compounds (Simonova, Epshtein, Putsykin, & Baskakov, 1980).

Conjugate Addition Reactions

Jones and Hirst (1989) discussed the reactivity of the enaminoester 1-benzyl-2-ethoxycarbonylmethyleneimidazolidine with Michael acceptors, leading to 1,4-adducts. This research highlights the utility of imidazoline derivatives in organic synthesis (Jones & Hirst, 1989).

Antimicrobial and Antifungal Actions

Khan et al. (2012) synthesized 4-substituted-imidazolidines and evaluated their antibacterial and antifungal actions against selected microbes. Certain derivatives exhibited significant antimicrobial properties, emphasizing the potential of these compounds in medical applications (Khan, Husain, Sharma, & Rashid, 2012).

Anticancer Potential

Research by Ravinaik et al. (2021) involved the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This study highlights the relevance of imidazoline derivatives in the development of new anticancer drugs (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-11-2-3-12(10-13(11)21-9-6-19-16(21)24)14(22)17-4-7-20-8-5-18-15(20)23/h2-3,10H,4-9H2,1H3,(H,17,22)(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSPMYDIBFLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2CCNC2=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

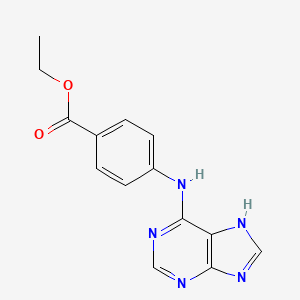

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

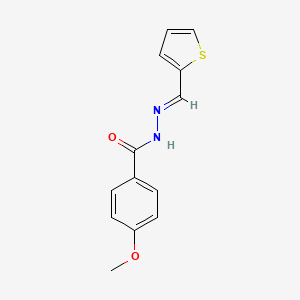

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

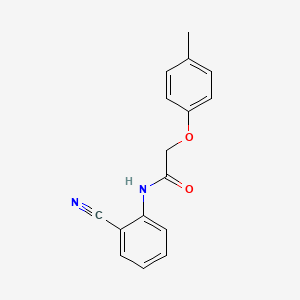

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

phosphinic acid](/img/structure/B5527072.png)